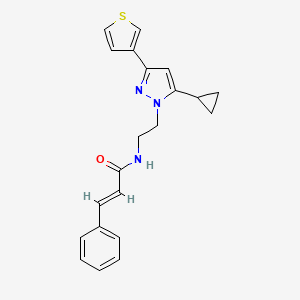

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c25-21(9-6-16-4-2-1-3-5-16)22-11-12-24-20(17-7-8-17)14-19(23-24)18-10-13-26-15-18/h1-6,9-10,13-15,17H,7-8,11-12H2,(H,22,25)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAUUSIZUQQCIN-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C=CC3=CC=CC=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NN2CCNC(=O)/C=C/C3=CC=CC=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

Cinnamamide Formation: The final step involves the coupling of the pyrazole-thiophene intermediate with cinnamoyl chloride in the presence of a base, such as triethylamine, to form the cinnamamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can occur at the cinnamamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

Substitution: Amine or thiol, ethanol, reflux.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced cinnamamide derivatives.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In industry, this compound is explored for its potential use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in signal transduction and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)aniline

- N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)phenylacetamide

Uniqueness

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is unique due to its combination of a pyrazole ring, a thiophene ring, and a cinnamamide moiety This structure provides a distinct set of chemical properties and potential biological activities that are not found in similar compounds

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazole ring, cyclopropyl, and thiophene groups, suggests various biological activities, including anti-inflammatory, analgesic, and antitumor properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N5OS, with a molecular weight of approximately 369.49 g/mol. The compound's structure is critical for its biological activity, as the arrangement of functional groups influences its interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C19H23N5OS |

| Molecular Weight | 369.49 g/mol |

| Functional Groups | Pyrazole, Cyclopropyl, Thiophene |

| Potential Activities | Anti-inflammatory, Analgesic, Antitumor |

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes and receptors. The pyrazole moiety is known for its ability to modulate various signaling pathways, which could lead to its pharmacological effects. Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, similar to other pyrazole derivatives that exhibit anti-inflammatory properties .

Pharmacological Studies

Research on related pyrazole derivatives has shown promising results in various biological assays:

- Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to inhibit COX-2, an enzyme involved in inflammation .

- Antitumor Activity : Pyrazole derivatives are often investigated for their potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Insecticidal Properties : Some studies indicate that pyrazole compounds exhibit significant insecticidal and acaricidal activities, suggesting potential applications in agricultural chemistry.

Case Study 1: COX Inhibition

A study evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes in vitro. This compound was included in preliminary screenings, showing moderate inhibition comparable to established COX inhibitors like celecoxib .

Case Study 2: Antitumor Activity

In vivo studies using murine models have shown that certain pyrazole derivatives can significantly suppress tumor growth. While specific data on this compound is limited, the structural similarities suggest it may possess similar antitumor effects.

Q & A

Q. What synthetic methodologies are optimal for preparing N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide?

Answer: The synthesis of pyrazole-ethyl-cinnamamide derivatives typically involves nucleophilic substitution or coupling reactions. A general approach includes:

- Step 1: Reacting pyrazole-thiophene intermediates (e.g., 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole) with ethylenediamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the ethylamine backbone .

- Step 2: Cinnamamide coupling via activated esters (e.g., HATU or EDCI/HOBt) in aprotic solvents like DMF or acetonitrile .

- Key Parameters: Reaction temperature (room temperature to 80°C), stoichiometric ratios (1:1.1 for amine:acylating agent), and purification via column chromatography (e.g., PE:EA gradients) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Use multi-modal characterization:

- ¹H/¹³C-NMR: Confirm pyrazole, thiophene, and cinnamamide proton environments (e.g., pyrazole NH at δ 10–12 ppm, cinnamamide α,β-unsaturated protons at δ 6.2–7.5 ppm) .

- Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl or S atoms .

- IR Spectroscopy: Detect amide C=O stretches (~1650 cm⁻¹) and pyrazole/thiophene C-N/C-S bonds .

Q. What solvent systems are effective for purification?

Answer:

- Normal-phase chromatography: Use gradients of petroleum ether (PE) and ethyl acetate (EA) (e.g., 8:1 to 3:1) for polar intermediates .

- Recrystallization: Ethanol or methanol for final products, leveraging solubility differences between reactants and products .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Answer:

- Variable Temperature (VT) NMR: Resolve dynamic effects (e.g., rotational barriers in cinnamamide) by acquiring spectra at elevated temperatures (e.g., 50°C) .

- 2D NMR (COSY, HSQC): Assign overlapping signals by correlating proton-proton or proton-carbon connectivity .

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to identify conformational discrepancies .

Q. What strategies are recommended for studying the compound’s reactivity with thiophene and pyrazole functional groups?

Answer:

- Electrophilic Substitution: Test reactivity under halogenation (e.g., NBS in CCl₄) or nitration (HNO₃/H₂SO₄) conditions targeting thiophene’s electron-rich positions .

- Cross-Coupling Reactions: Explore Suzuki-Miyaura couplings on pyrazole using Pd(PPh₃)₄ to introduce aryl/heteroaryl groups .

- Acid/Base Stability: Assess hydrolytic stability of the amide bond under acidic (HCl/EtOH) or basic (NaOH/MeOH) reflux .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize substituents improving binding affinity (e.g., cyclopropyl for hydrophobic pockets) .

- ADMET Prediction: Use SwissADME or ADMETLab to optimize logP (2–5), PSA (<140 Ų), and metabolic stability .

- QSAR Models: Corlate electronic (Hammett σ) or steric (Taft Es) parameters with biological activity data from analogs .

Q. What experimental controls are critical in biological activity assays for this compound?

Answer:

- Positive/Negative Controls: Include known kinase inhibitors (e.g., staurosporine) and solvent-only (DMSO) controls .

- Dose-Response Curves: Use 8–12 concentrations (1 nM–100 μM) to calculate IC₅₀ values with Hill slope validation .

- Counter-Screens: Test selectivity against unrelated targets (e.g., GPCRs) to rule out off-target effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.